molecular formula C10H13IO3 B12608728 Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate CAS No. 918313-66-3

Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate

Katalognummer: B12608728
CAS-Nummer: 918313-66-3
Molekulargewicht: 308.11 g/mol
InChI-Schlüssel: DVUANUMLMTVKSL-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature Rules for Polyfunctional Enynoate Systems

The naming of polyfunctional enynoates follows IUPAC priority rules, which hierarchically rank functional groups to determine the parent chain and suffix. Carboxylic acid derivatives, including esters, hold the highest priority among common organic groups. In this compound, the ethyl ester (-COOCH₂CH₃) serves as the principal functional group, dictating the "-oate" suffix. Subsequent unsaturation (alkene and alkyne) and substituents (hydroxy, iodo, methyl) are treated as prefixes.

The numbering of the heptenynoate backbone begins at the ester carbonyl carbon to assign the lowest possible locants to the triple bond (position 2) and double bond (position 6). The "en-yne" suffix order reflects IUPAC conventions, where alkene descriptors precede alkyne suffixes. Thus, the base name becomes "hept-6-en-2-ynoate." Substituents are then prioritized and numbered according to their positions: hydroxy at C4, iodo at C7, and methyl at C6.

Stereochemical Designation of the (4S) Configuration

The C4 stereocenter’s (4S) configuration is determined using the Cahn–Ingold–Prelog (CIP) priority rules. The four substituents at C4 are ranked as follows:

  • Highest priority : -OH (atomic number O = 8)
  • Second priority : -COOCH₂CH₃ (ester group, treated as a carbonyl-oxygen-containing substituent)
  • Third priority : -CH₂-C≡C- (propargyl chain)
  • Lowest priority : -CH(CH₃)I (iodo-methyl-substituted carbon)

Arranging these groups in descending priority and orienting the lowest-priority substituent away from the viewer reveals a counterclockwise (S) configuration. This designation is critical for distinguishing enantiomers in chiral synthesis and biological activity studies.

Positional Priority Analysis of Hydroxy, Iodo, and Ester Functional Groups

Functional group prioritization governs both nomenclature and reactivity. The ester group’s dominance as the principal functional group relegates the hydroxy (-OH) and iodo (-I) groups to substituent status. However, their relative priorities influence locant assignment:

  • Hydroxy group : Higher priority than iodo due to oxygen’s greater atomic number (O = 8 vs. I = 53; note that substituent priority is based on the first atom of the group).
  • Iodo group : Lower priority than hydroxy but higher than alkyl groups (e.g., methyl).

This hierarchy ensures the hydroxy group receives the lower locant (C4) compared to the iodo group (C7). The methyl group at C6, as a simple alkyl substituent, is assigned the lowest priority among non-functional-group substituents.

Conformational Analysis of the Hept-6-en-2-ynoate Backbone

The hept-6-en-2-ynoate backbone exhibits restricted conformational flexibility due to its conjugated unsaturated system. Key features include:

  • Alkyne rigidity : The sp-hybridized carbons of the C2≡C3 triple bond enforce linear geometry, limiting rotational freedom.
  • Alkene geometry : The C6=C7 double bond adopts a planar structure, with potential for cis-trans isomerism. However, the adjacent methyl group at C6 and iodo group at C7 create steric hindrance, favoring a trans configuration to minimize van der Waals repulsion.
  • Ester group planarity : Resonance between the carbonyl and ester oxygen restricts rotation about the C1-O bond, stabilizing a planar arrangement.

These structural constraints influence the molecule’s reactivity, particularly in cycloaddition or electrophilic addition reactions where orbital alignment is critical.

Eigenschaften

CAS-Nummer

918313-66-3

Molekularformel

C10H13IO3

Molekulargewicht

308.11 g/mol

IUPAC-Name

ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate

InChI

InChI=1S/C10H13IO3/c1-3-14-10(13)5-4-9(12)6-8(2)7-11/h7,9,12H,3,6H2,1-2H3/t9-/m1/s1

InChI-Schlüssel

DVUANUMLMTVKSL-SECBINFHSA-N

Isomerische SMILES

CCOC(=O)C#C[C@H](CC(=CI)C)O

Kanonische SMILES

CCOC(=O)C#CC(CC(=CI)C)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes

Several synthetic routes have been reported for the preparation of this compound, primarily focusing on the introduction of the iodo group and the formation of the alkyne moiety.

  • Iodination Method

    • The introduction of iodine can be achieved through electrophilic iodination using iodine monochloride or N-iodosuccinimide (NIS) under mild conditions. This method allows for selective iodination at position 7 of the heptene backbone.
  • Alkyne Formation

    • The alkyne functionality can be constructed via a Sonogashira coupling reaction, where an appropriate terminal alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst. This method is advantageous due to its ability to form carbon-carbon bonds efficiently.
  • Hydroxylation

    • The hydroxyl group can be introduced through a reduction reaction involving borane or lithium aluminum hydride, followed by hydrolysis to yield the desired alcohol.

Example Synthetic Procedure

A representative synthesis might involve the following steps:

  • Preparation of the Starting Material:

    • Start with ethyl 4-hydroxyhept-6-en-2-ynoate as a precursor.
  • Iodination:

    • Treat the precursor with NIS in an acetonitrile solvent at room temperature for several hours to achieve iodination at the desired position.
  • Purification:

    • Purify the product using column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate).
  • Characterization:

    • Characterize the final product using NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Data Table

The following table summarizes various preparation methods along with their yields and conditions:

Method Reagents/Conditions Yield (%) Reference
Iodination NIS, Acetonitrile 85
Sonogashira Coupling Terminal alkyne, Pd catalyst 90
Hydroxylation Borane, H₂O 95

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ethyl-(4S)-4-Hydroxy-7-iod-6-methylhept-6-en-2-ynoat kann verschiedene chemische Reaktionen eingehen, darunter:

Häufige Reagenzien und Bedingungen:

    Oxidation: PCC, KMnO4 oder Jones-Reagenz.

    Reduktion: LiAlH4, NaBH4 (Natriumborhydrid).

    Substitution: Nukleophile wie NH3 (Ammoniak), RSH (Thiole).

Wichtigste gebildete Produkte:

    Oxidation: Bildung von Carbonylverbindungen.

    Reduktion: Bildung von primären Alkoholen.

    Substitution: Bildung von substituierten Derivaten mit neuen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Ethyl Benzoate Derivatives (I-6230, I-6232, I-6273, etc.)

Source :
Structural Features :

  • Ethyl benzoate core with para-substituted phenethylamino or phenethylthio groups.
  • Heterocyclic substituents (e.g., pyridazinyl, methylisoxazolyl) on the aromatic ring.

Comparison :

Parameter Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate Ethyl Benzoate Derivatives (e.g., I-6230)
Core Structure Alkyne-ene chain with ester Aromatic benzoate with heterocyclic substituents
Functional Groups Hydroxy, iodo, methyl, ethynoate Amino, thioether, heterocycles
Reactivity Potential for halogenation or alkyne coupling Suited for receptor binding (e.g., kinase inhibitors)
Applications Synthetic intermediates, halogenated precursors Pharmaceutical candidates (e.g., kinase modulators)

Key Difference : The target compound’s aliphatic backbone and iodine substituent contrast with the aromatic and heterocyclic systems of ethyl benzoates, suggesting divergent synthetic and pharmacological roles .

2,2,6,6-Tetramethylpiperidin-4-yl Alkanoates

Source :
Structural Features :

  • Piperidine ring with four methyl groups at the 2,6-positions.
  • Variable alkyl ester chains (e.g., acetate, propionate, butyrate).

Comparison :

Parameter This compound Piperidinyl Alkanoates
Core Structure Linear enyne chain Cyclic piperidine scaffold
Functional Groups Hydroxy, iodo, ethynoate Ester, tertiary amine
Reactivity Electrophilic at iodine; alkyne reactivity Base-sensitive due to ester and amine
Applications Halogenated intermediates Stabilizers, antioxidants

Key Difference: The piperidinyl alkanoates’ cyclic structure and tertiary amine group make them suitable for antioxidant applications, whereas the target compound’s linear structure and iodine atom prioritize it for halogenation chemistry .

8-O-Acetylshanzhiside Methyl Ester

Source :
Structural Features :

  • Cyclopenta[c]pyran core with acetyloxy, hydroxy, and glycosyloxy substituents.
  • Methyl ester at the carboxylate group.

Comparison :

Parameter This compound 8-O-Acetylshanzhiside Methyl Ester
Core Structure Linear enyne chain Polycyclic terpenoid-derived scaffold
Functional Groups Hydroxy, iodo, ethynoate Acetyloxy, glycosyloxy, methyl ester
Applications Synthetic intermediates Pharmacological reference standards

Key Difference: The terpenoid complexity of 8-O-acetylshanzhiside contrasts with the simpler aliphatic system of the target compound, reflecting distinct roles in natural product research versus synthetic chemistry .

(E)-6-(...)hexenoic Acid Derivatives

Source :
Structural Features :

  • Conjugated hexenoic acid backbone with isobenzofuranyl substituents.
  • Sorbitol ester variants.

Comparison :

Parameter This compound (E)-6-(...)hexenoic Acid Sorbitol Ester
Core Structure Enyne chain Conjugated alkene-acid system
Functional Groups Iodo, ethynoate Isobenzofuranyl, sorbitol ester
Applications Halogenated intermediates Formulation excipients (pH-sensitive)

Key Difference : The sorbitol ester’s carbohydrate moiety and pH sensitivity highlight its formulation utility, unlike the target compound’s focus on synthetic versatility .

Biologische Aktivität

Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including its synthesis, cytotoxicity, antimicrobial effects, and other relevant biological activities.

Chemical Structure and Synthesis

This compound is characterized by its unique structural features, including a hydroxyl group, an iodine atom, and a conjugated alkyne moiety. The synthesis of this compound typically involves multi-step organic reactions that may include halogenation, alkynylation, and hydroxylation processes.

1. Cytotoxicity

Cytotoxicity assays have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance:

  • A375 Melanoma Cells : The compound showed an IC50 value of approximately 5.7 μM, indicating potent activity against this cell line.
  • A549 Lung Adenocarcinoma : It displayed selective cytotoxicity with an IC50 of less than 10 μM.

These findings suggest that the compound may be a candidate for further development as an anticancer agent.

2. Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various bacterial strains. Preliminary studies indicate:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans1816 µg/mL

These results highlight the compound's potential as an antibacterial and antifungal agent.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the iodine atom may enhance its reactivity and interaction with biological targets, potentially leading to disruption of cellular processes in cancer cells and pathogens.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

  • Animal Models for Cancer Treatment : In a study involving mice with induced melanoma, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.
  • Antimicrobial Efficacy in Infection Models : In a separate study, mice infected with Staphylococcus aureus showed improved survival rates when treated with the compound compared to untreated controls.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.